molecular formula C16H19NO2S B11087237 N,N-diethylbiphenyl-4-sulfonamide

N,N-diethylbiphenyl-4-sulfonamide

Cat. No.: B11087237
M. Wt: 289.4 g/mol
InChI Key: VSWVOHITNVRXPW-UHFFFAOYSA-N
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Description

N,N-diethylbiphenyl-4-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-diethylbiphenyl-4-sulfonamide can be synthesized through several methods. One common approach involves the reaction of biphenyl-4-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Another method involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require pre-functionalization steps and reduces waste generation. The reaction is catalyzed by copper and involves the activation of sulfur-hydrogen and nitrogen-hydrogen bonds .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale batch reactors. The process involves the careful control of reaction temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylbiphenyl-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.

    Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinamides and sulfenamides.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

N,N-diethylbiphenyl-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups as substrates. The compound binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

N,N-diethylbiphenyl-4-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfamethazine: Used in veterinary medicine for its antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim as an antibiotic.

The uniqueness of this compound lies in its biphenyl structure, which imparts distinct chemical and physical properties compared to other sulfonamides. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N,N-diethyl-4-phenylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-3-17(4-2)20(18,19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3

InChI Key

VSWVOHITNVRXPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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